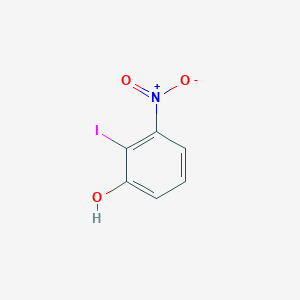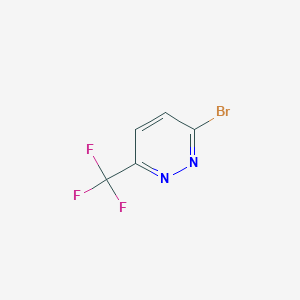
2-(ピペリジン-4-イル)アセトアミド
概要
説明
2-(Piperidin-4-yl)acetamide is a chemical compound that features a piperidine ring attached to an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. It is known for its role as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators .
科学的研究の応用
2-(Piperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly soluble epoxide hydrolase, which plays a role in inflammatory processes.
Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating pain and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用機序
Target of Action
The primary target of 2-(Piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(Piperidin-4-yl)acetamide helps to stabilize EETs, enhancing their anti-inflammatory effects .
Mode of Action
2-(Piperidin-4-yl)acetamide acts as a potent inhibitor of sEH . It interacts with the enzyme, preventing it from metabolizing EETs into less biologically active dihydroxyeicosatrienoic acids . This inhibition leads to an increase in the levels of EETs, which can exert their anti-inflammatory effects more effectively .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Piperidin-4-yl)acetamide is the metabolism of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by 2-(piperidin-4-yl)acetamide prevents this metabolism, leading to an increase in eet levels . The increase in EETs can then exert anti-inflammatory effects, affecting downstream inflammatory pathways .
Pharmacokinetics
It is known that many potent seh inhibitors (sehi), including 2-(piperidin-4-yl)acetamide, contain highly lipophilic substituents, which can limit their availability
Result of Action
The primary result of the action of 2-(Piperidin-4-yl)acetamide is an increase in the levels of EETs due to the inhibition of sEH . This leads to enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . A selected compound of 2-(Piperidin-4-yl)acetamide displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
生化学分析
Biochemical Properties
2-(Piperidin-4-yl)acetamide has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids . The interaction between 2-(Piperidin-4-yl)acetamide and sEH is believed to be a key factor in its biochemical activity .
Cellular Effects
In cellular models, 2-(Piperidin-4-yl)acetamide has been shown to exert anti-inflammatory effects . It influences cell function by stabilizing endogenous epoxyeicosatrienoic acids, which play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Piperidin-4-yl)acetamide exerts its effects by inhibiting the activity of sEH . This inhibition leads to the stabilization of epoxyeicosatrienoic acids, which can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 2-(Piperidin-4-yl)acetamide in laboratory settings have been observed to change over time
Metabolic Pathways
2-(Piperidin-4-yl)acetamide is involved in the metabolic pathway of epoxyeicosatrienoic acids through its inhibition of sEH
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)acetamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods: In an industrial setting, the production of 2-(Piperidin-4-yl)acetamide can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-(Piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
類似化合物との比較
2-(Piperidin-4-yl)ethanol: Similar structure but with an alcohol group instead of an acetamide.
2-(Piperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.
N-(Piperidin-4-yl)acetamide: Similar structure but with the nitrogen atom directly attached to the acetamide group.
Uniqueness: 2-(Piperidin-4-yl)acetamide is unique due to its specific inhibition of soluble epoxide hydrolase, which is not a common feature among its analogs. This specificity makes it a valuable compound in the development of anti-inflammatory drugs .
特性
IUPAC Name |
2-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSHHSCDXUYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622227 | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184044-10-8 | |
| Record name | 4-Piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(Piperidin-4-yl)acetamide derivatives exert their anti-inflammatory effects?
A: Research suggests that 2-(Piperidin-4-yl)acetamides function as potent inhibitors of soluble epoxide hydrolase (sEH) []. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators possessing anti-inflammatory and analgesic properties. By inhibiting sEH, these compounds prevent the degradation of EETs, thereby increasing their levels and promoting their beneficial effects in inflammatory conditions [].
Q2: Can modifications to the 2-(Piperidin-4-yl)acetamide scaffold influence its activity and selectivity towards different targets?
A: Yes, structure-activity relationship (SAR) studies have demonstrated that modifications to the 2-(Piperidin-4-yl)acetamide scaffold significantly impact its activity and selectivity []. For instance, while hydrophobic properties on the molecule's surface generally favor both melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and hERG blocking activity, the presence of polar or electronegative groups can diminish these activities []. This highlights the potential for targeted structural modifications to enhance desirable activities while minimizing off-target effects.
Q3: What are the limitations of some 2-(Piperidin-4-yl)acetamide derivatives as drug candidates and how are researchers addressing them?
A: One challenge encountered with some 2-(Piperidin-4-yl)acetamide derivatives is their potential for hERG channel blocking activity []. The hERG channel plays a crucial role in cardiac repolarization, and its blockage can lead to serious cardiac arrhythmias. To mitigate this risk, researchers are focusing on structural modifications that minimize hERG interaction while retaining the desired biological activity []. This involves understanding the specific pharmacophores responsible for hERG binding and designing molecules that circumvent these interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)












